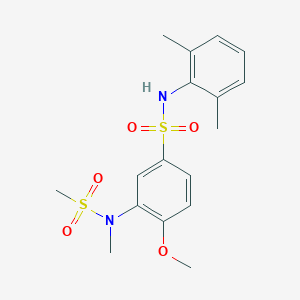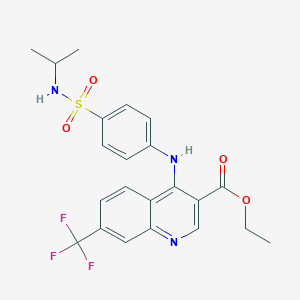![molecular formula C18H21Cl2N3O2S B253648 N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B253648.png)
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring is synthesized by reacting 2,4-dichlorobenzyl chloride with thiourea under basic conditions to form 2,4-dichlorobenzylthiourea. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the thiazole ring .
-
Introduction of the Morpholinyl Group: : The thiazole intermediate is then reacted with 2,6-dimethyl-4-morpholinecarboxylic acid chloride in the presence of a base, such as triethylamine, to introduce the morpholinyl group at the 2-position of the thiazole ring .
-
Acetylation: : The final step involves the acetylation of the morpholinyl-thiazole intermediate using acetic anhydride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the thiazole ring or other functional groups .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group, using nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted benzyl derivatives
科学研究应用
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis .
-
Biology: : It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents .
-
Medicine: : The compound has demonstrated anticancer properties in vitro, indicating its potential as a lead compound for the development of new anticancer drugs .
-
Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
-
Antimicrobial Activity: : The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis and death .
-
Anticancer Activity: : It induces apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway, and inhibiting cell proliferation .
-
Antifungal Activity: : The compound disrupts the integrity of fungal cell membranes, leading to cell death .
相似化合物的比较
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide can be compared with other similar compounds, such as:
-
N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide: : This compound has a similar thiazole core but differs in the substituents on the benzyl and morpholinyl groups .
-
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: : These compounds have different substituents on the thiazole ring and exhibit different biological activities .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: : This compound has a different halogen substituent on the benzyl group and shows different antimicrobial and anticancer activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and properties make it a valuable candidate for further study and development in fields such as chemistry, biology, medicine, and industry.
属性
分子式 |
C18H21Cl2N3O2S |
|---|---|
分子量 |
414.3 g/mol |
IUPAC 名称 |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide |
InChI |
InChI=1S/C18H21Cl2N3O2S/c1-11-8-23(9-12(2)25-11)10-17(24)22-18-21-7-15(26-18)5-13-3-4-14(19)6-16(13)20/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,22,24) |
InChI 键 |
OKFVXQRKCGKUSF-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


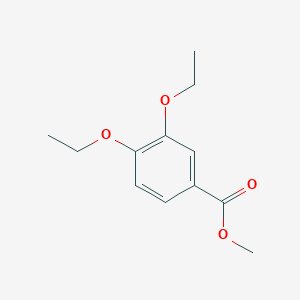
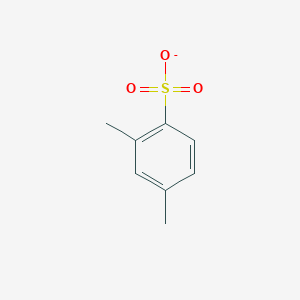
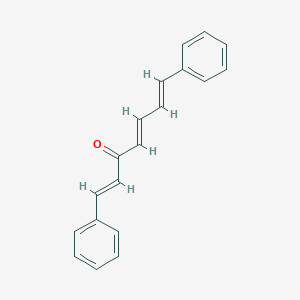
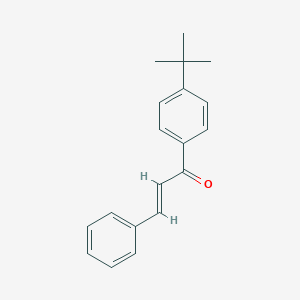
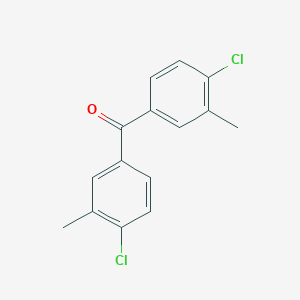
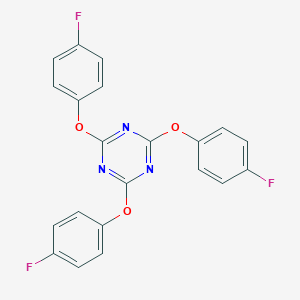

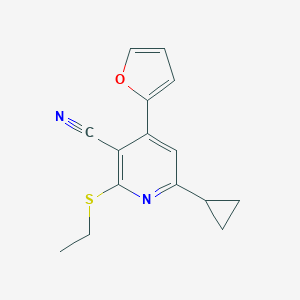

![N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)
